Edta disodium cupric salt

Descripción

BenchChem offers high-quality Edta disodium cupric salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Edta disodium cupric salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

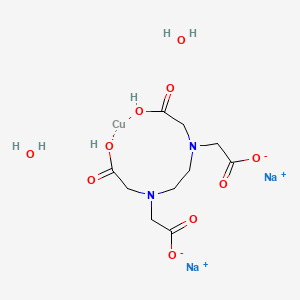

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCPDISEHGHPOI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CuN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051420 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61916-40-3 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of Copper(II) Disodium EDTA: A Technical Compendium

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of Copper(II) Disodium EDTA (Ethylenediaminetetraacetic acid copper disodium salt).

Executive Summary

Copper(II) Disodium EDTA (CuNa₂EDTA) is a stable, water-soluble metal chelate used extensively in agriculture (micronutrient delivery), pharmaceutical formulations (sequestering agent), and analytical chemistry.[1] Unlike simple copper salts (e.g., CuSO₄), the copper ion in CuNa₂EDTA is sequestered within a hexadentate ligand cage, significantly altering its redox potential, solubility profile, and bioavailability.

This guide provides a rigorous analysis of its thermodynamic stability, structural dynamics, and practical methodologies for synthesis and quantification, moving beyond basic data sheets to explore the why and how of its chemical behavior.

Chemical Identity & Structural Dynamics[1][2]

The stability of CuNa₂EDTA arises from the "Chelate Effect," where the entropic gain of displacing water molecules drives the formation of the complex.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Disodium [-N,N',O,O',ON,ON']cuprate(2-) |

| Common Name | EDTA Copper Disodium Salt; Copper EDTA |

| CAS Number | 14025-15-1 |

| Molecular Formula | C₁₀H₁₂CuN₂Na₂O₈ (Anhydrous basis) |

| Molecular Weight | ~397.74 g/mol (Anhydrous); ~433.7 g/mol (Trihydrate/Tetrahydrate forms vary) |

| Coordination No. | 6 (Distorted Octahedral) |

Structural Geometry & The Jahn-Teller Effect

In the Cu(II) complex, the central copper ion (

Expert Insight: While EDTA is typically a hexadentate ligand, Cu(II) complexes exhibit significant Jahn-Teller distortion .[1] The axial bonds are elongated, making the complex kinetically labile compared to Cr(III) or Co(III) analogs, despite its high thermodynamic stability. This lability is crucial for its function as a micronutrient—it is stable enough to prevent precipitation in soil but labile enough for root uptake mechanisms to strip the copper.

Physicochemical Properties Matrix

The following data aggregates experimental values critical for formulation stability.

| Property | Value / Behavior | Relevance |

| Appearance | Deep Blue Crystalline Powder | Color intensity is pH-independent in the stable range (4–9).[1] |

| Solubility (Water) | High (>100 g/L at 20°C) | Highly soluble compared to CuCO₃ or CuO.[1] |

| Solubility (Organic) | Insoluble in Ethanol, Chloroform | Requires aqueous mobile phases for HPLC.[1] |

| pH Stability Range | 4.0 – 9.0 | Below pH 3, protons compete for carboxylate groups (demetallation).[1] Above pH 10, Cu(OH)₂ may precipitate. |

| Stability Constant (log K) | 18.78 (at 25°C, I=0.1M) | Indicates extremely strong binding; Cu displaces Ca (log K ~10.[1]7) and Mg (log K ~8.7).[1] |

| Bulk Density | 0.6 – 0.8 g/cm³ | Critical for solid dosage manufacturing.[1] |

| Decomposition Temp | > 250°C | Thermally stable for autoclaving/sterilization.[1] |

Thermodynamic Stability Logic

The log K value of 18.78 implies that for the equilibrium:

Graphviz Diagram: Stability & Trans-metallation Logic This diagram illustrates the hierarchy of metal displacement based on stability constants.

Figure 1: Thermodynamic hierarchy of EDTA chelation. Copper will displace Zinc and Calcium but can be displaced by Iron(III).

Experimental Protocols

Synthesis of High-Purity CuNa₂EDTA

Avoid using Copper Sulfate (CuSO₄) if high purity is required, as removing sodium sulfate byproducts is difficult due to shared solubility profiles.[1] The Carbonate route is self-purifying.

Objective: Synthesize 10g of CuNa₂EDTA free of inorganic anions.

Reagents:

-

Disodium EDTA Dihydrate (Na₂H₂EDTA[1]·2H₂O)

-

Basic Copper Carbonate (CuCO₃[1]·Cu(OH)₂)

-

Deionized Water (Type I)[1]

Step-by-Step Protocol:

-

Stoichiometric Calculation:

-

Dissolution:

-

Dissolve Na₂H₂EDTA in 50 mL deionized water at 60°C. The solution will be clear and slightly acidic (pH ~4.5).

-

-

Complexation:

-

Slowly add Copper Carbonate to the stirring EDTA solution.

-

Observation: Effervescence (

release) and color change to deep blue.[1] -

Reaction:

-

-

Digestion:

-

Maintain at 70°C for 30 minutes to ensure completion.

-

-

Filtration (Purification Step):

-

Filter the hot solution through a 0.45 µm membrane to remove unreacted excess Copper Carbonate.

-

Result: The filtrate contains pure CuNa₂EDTA.[1]

-

-

Crystallization:

-

Concentrate the filtrate by rotary evaporation to 50% volume.

-

Add Ethanol (95%) dropwise until turbidity persists. Cool to 4°C overnight.

-

Filter blue crystals and dry at 80°C.

-

Analytical Quantification (HPLC-UV)

Standard titrations (iodometric) work but lack specificity in mixed formulations.[1] HPLC is preferred for stability indicating assays.

Method Principle: Reverse-phase ion-pair chromatography.[1]

| Parameter | Condition |

| Column | C18 (ODS), 250 x 4.6 mm, 5 µm |

| Mobile Phase | 30 mM Tetrabutylammonium Hydroxide (Ion Pair) in Phosphate Buffer (pH 6.5) : Acetonitrile (90:[1]10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm (detects the Copper-EDTA complex directly) |

| Retention Time | ~6-8 minutes |

Graphviz Diagram: Analytical Decision Tree Logic flow for selecting the correct quantification method.

Figure 2: Decision matrix for analytical method selection.

Safety & Environmental Impact[1]

-

Toxicity: CuNa₂EDTA is generally considered low toxicity (LD50 Oral Rat > 1000 mg/kg), but high concentrations of copper are cytotoxic.[1]

-

Environmental Persistence: EDTA is recalcitrant to biodegradation.[1] It can mobilize heavy metals in waterways, posing ecological risks.

-

Handling: Wear PPE (gloves, goggles).[1] The dust is an irritant to the respiratory tract.

References

-

Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press. (Source for log K values).

-

Sillén, L. G., & Martell, A. E. (1964).[1] Stability Constants of Metal-Ion Complexes. The Chemical Society, London.

-

Harris, D. C. (2010).[1] Quantitative Chemical Analysis. W. H. Freeman. (Source for chelation thermodynamics).[1]

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Copper disodium EDTA. Retrieved from [Link][1]

Sources

Synthesis and characterization of Edta disodium cupric salt.

Technical Guide for High-Purity Chelate Production

Executive Summary

This technical guide details the synthesis, purification, and characterization of Copper(II) Disodium Ethylenediaminetetraacetate (

Unlike standard textbook protocols that utilize Copper(II) Sulfate (

Part 1: Thermodynamic & Kinetic Basis

Before initiating synthesis, it is critical to understand the driving forces of the reaction to troubleshoot yield issues.

The Chelate Effect

The formation of the Cu(II)-EDTA complex is thermodynamically favored by the entropy-driven chelate effect . When EDTA binds to

-

Entropy (

): Positive, as one ligand molecule displaces six solvent molecules. -

Stability Constant (

): The thermodynamic stability constant for Cu(II)-EDTA is approximately 18.78 , indicating that once formed, the complex is exceptionally stable and resistant to dissociation under physiological conditions.

Coordination Geometry

In the solid state, the

-

Two amine nitrogen atoms (

). -

Four carboxylate oxygen atoms (

).

Figure 1: Coordination logic of the Cu-EDTA complex. The hexadentate binding creates five stable five-membered rings.

Part 2: Synthesis Protocol (Clean Pathway)

Reaction Logic

Target Reaction:

Advantages over Sulfate Method:

-

No Desalting: The sulfate method produces

, which requires fractional crystallization to remove. The carbonate method produces volatile -

Self-Indicating: The reaction completion is visually signaled by the cessation of effervescence (

release).

Materials & Stoichiometry

| Component | Formula | MW ( g/mol ) | Molar Ratio | Role |

| Disodium EDTA | 372.24 | 2.00 | Ligand Source | |

| Basic Copper Carbonate | 221.11 | 1.00 | Metal Source | |

| Deionized Water | 18.02 | Solvent | Medium |

Step-by-Step Protocol

Step 1: Slurry Preparation

-

Dissolve 74.45 g of Disodium EDTA Dihydrate in 400 mL of deionized water in a 1L beaker.

-

Heat to 60°C with magnetic stirring until fully dissolved. The solution will be clear and colorless.

-

Note: The pH of this solution will be approximately 4.5–5.0.

Step 2: Complexation (The Critical Control Point)

-

Slowly add 22.11 g of Basic Copper Carbonate in small portions (spatula-tip amounts).

-

Observation: Vigorous effervescence (

) will occur. The solution will turn from colorless to opaque green, then to deep blue. -

Temperature Control: Maintain temperature at 70–80°C . Do not boil.

-

Completion Indicator: Continue stirring for 30–45 minutes. The reaction is complete when:

-

No further

bubbles are evolved upon addition of carbonate. -

The solution becomes a translucent, deep royal blue with no green particulates.

-

Step 3: Filtration & Concentration

-

Perform hot filtration (gravity or vacuum) to remove any unreacted trace copper carbonate or insoluble impurities.

-

Transfer the deep blue filtrate to a rotary evaporator.

-

Concentrate the solution to approximately 40% of its original volume.

Step 4: Crystallization

-

Add Ethanol (95%) dropwise to the concentrated blue solution until a slight turbidity persists.

-

Cool the mixture to 4°C overnight. Blue crystalline needles of

will precipitate. -

Filter the crystals, wash with cold 50% ethanol/water, and dry at 50°C in a vacuum oven.

Figure 2: Process Flow Diagram for the "Clean" Synthesis Route.

Part 3: Characterization Framework

To validate the identity and purity of the synthesized salt, the following analytical methods are required.

UV-Visible Spectroscopy (Electronic State)

Copper(II) d-d transitions are sensitive to the ligand field environment.

-

Protocol: Dissolve 20 mg of product in 100 mL DI water. Scan 400–900 nm.

-

Expected Result: A broad absorption band with

at 730–742 nm . -

Interpretation: This band confirms the formation of the distorted octahedral complex. Free

(aquo) absorbs at ~800 nm; the blue shift to ~735 nm indicates the stronger field strength of EDTA compared to water.

FT-IR Spectroscopy (Ligand Binding)

Infrared spectroscopy confirms the coordination of carboxylate groups to the metal center.

| Functional Group | Free EDTA ( | Cu-EDTA Complex | Shift Interpretation |

| ~1680–1700 | 1590–1610 | Indicates carboxylate oxygen binding to Cu. | |

| ~1400 | 1380–1400 | Symmetric stretch modification. | |

| Cu-N Bond | Absent | ~580–590 | Direct evidence of Nitrogen-Metal coordination. |

| Cu-O Bond | Absent | ~420–460 | Direct evidence of Oxygen-Metal coordination. |

Thermogravimetric Analysis (TGA)

TGA determines the hydration state (usually tetrahydrate or pentahydrate depending on drying).

-

Step 1 (50–120°C): Loss of lattice water molecules.

-

Step 2 (>250°C): Decomposition of the organic EDTA framework.

-

Residue: CuO and

.

Part 4: Applications & Handling

Storage and Stability

-

Hygroscopicity: The salt is moderately hygroscopic. Store in a desiccator.

-

pH Stability: Stable in pH 4–10. At pH < 2, the complex dissociates as protons compete for the EDTA amine groups. At pH > 12, Copper Hydroxide may precipitate if the complex concentration is very high, though EDTA generally holds Cu against hydroxide precipitation.

Application Areas

-

Pharmaceuticals: Used as a sequestering agent to prevent copper-catalyzed oxidation of ascorbic acid (Vitamin C) in formulations.

-

Agriculture: A highly bioavailable source of copper for correcting deficiencies in alkaline soils where inorganic copper salts would precipitate.

-

Laboratory: Standard for calibrating Ion Selective Electrodes (ISE) or as a colorimetric reference.

References

- Stability Constants: Schwarzenbach, G., & Flaschka, H. (1969).

-

Spectral Data: Sawyer, D. T., & McKinnie, J. M. (1960). "Properties and Infrared Spectra of Ethylenediaminetetraacetic Acid Complexes." Journal of the American Chemical Society. Link

-

Synthesis Method: Leberman, R., & Rabin, B. R. (1959). "Metal complexes of ethylenediaminetetraacetic acid." Transactions of the Faraday Society. Link

-

Industrial Context: Hart, J. R. (2025). "Ethylenediaminetetraacetic Acid and Related Chelating Agents." Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Crystallography: Stephens, F. S. (1969). "The crystal and molecular structure of copper(II) diethylenetriaminepentaacetate." Journal of the Chemical Society A. (Structural analogue reference). Link

Sources

Spectral Analysis and Physicochemical Characterization of EDTA Disodium Cupric Salt

Technical Whitepaper | Version 2.0

Executive Summary: The Chelate Effect in Practice

The spectral analysis of Ethylenediaminetetraacetic acid copper(II) disodium salt (

For drug development and industrial applications, verifying the integrity of this complex is critical. Free copper ions (

Structural & Electronic Basis

To interpret the spectra, one must understand the geometry. The

Visualization: Chelation & Analysis Workflow

The following diagram illustrates the relationship between the physical state of the chelate and the corresponding analytical technique.

Figure 1: Analytical workflow linking the formation of the copper chelate to specific spectral validation methods.

UV-Visible Spectroscopy: Electronic Transitions

The most accessible method for quantifying Cu-EDTA is UV-Vis spectroscopy. Unlike the pale blue of hydrated copper sulfate (

Mechanism of Absorption

The absorption arises from d-d transitions within the copper center. The ligand field strength of EDTA is higher than that of water (spectrochemical series), causing a hypsochromic shift (blue shift) of the absorption maximum compared to free copper nitrate or sulfate.

Key Spectral Parameters

| Parameter | Value / Range | Mechanistic Insight |

| 730 nm - 745 nm | Indicates successful displacement of water ligands by nitrogen/oxygen donors of EDTA. Free | |

| Molar Absorptivity ( | ~90 - 100 L mol⁻¹ cm⁻¹ | Higher than aquo-complexes due to lower symmetry enhancing transition probability (Laporte selection rule relaxation). |

| Charge Transfer Band | < 300 nm | Ligand-to-Metal Charge Transfer (LMCT) occurs in the UV region (O/N |

| Isosbestic Point | ~810 nm | Observed during titration of |

Critical Application Note:

If your

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is the definitive method for determining the coordination mode of the carboxylate groups.

The Carboxylate Shift

In free EDTA acid (

-

Asymmetric Stretch (

): Shifts to 1590 – 1630 cm⁻¹ . -

Symmetric Stretch (

): Appears around 1380 – 1400 cm⁻¹ .

Diagnostic Rule:

The difference (

Experimental Protocol: Synthesis & Spectral Validation

Objective: Preparation of a high-purity standard of

Reagents

-

Disodium EDTA Dihydrate (

), ACS Reagent. -

Copper(II) Sulfate Pentahydrate (

), ACS Reagent. -

Sodium Acetate buffer (pH 5.5).

Step-by-Step Methodology

-

Stoichiometric Calculation: Prepare equimolar solutions (e.g., 0.1 M) of Copper Sulfate and Disodium EDTA.

-

Why: Excess Copper leads to precipitation of

at neutral pH; excess EDTA complicates IR interpretation with free acid peaks.

-

-

Buffered Mixing: Add the Copper Sulfate solution slowly to the EDTA solution while stirring. Maintain pH between 4.5 and 5.5 using acetate buffer.

-

Mechanism: At pH < 3, protons compete with Cu for EDTA sites (

dominates). At pH > 10, hydroxide competes with EDTA (

-

-

Crystallization (for Solid State Analysis): Concentrate the solution via rotary evaporation until blue crystals form. Wash with cold ethanol.

-

Note: Ethanol reduces the solubility of the salt, forcing precipitation while leaving impurities in the aqueous phase.

-

-

Spectral Verification:

-

UV-Vis: Dissolve crystals in DI water. Scan 400–900 nm. Confirm peak at

nm. -

Blanking: Use 0.1 M EDTA solution as the blank to subtract any background absorbance, though EDTA is transparent in the visible region.

-

Logic Flow: Troubleshooting Spectral Anomalies

Figure 2: Decision tree for interpreting UV-Vis deviations during Cu-EDTA synthesis.

Advanced Characterization: EPR Spectroscopy

For researchers investigating the electronic environment, Electron Paramagnetic Resonance (EPR) is indispensable.

-

Spin State: Cu(II) has

. -

Spectrum: In frozen solution (77 K), Cu-EDTA shows an anisotropic signal characteristic of axial symmetry (tetragonal distortion).

-

Hyperfine Splitting: Interaction with the copper nucleus (

) splits the parallel component ( -

Superhyperfine Splitting: High-resolution scans may show splitting from the Nitrogen atoms of the EDTA, confirming the Cu-N coordination bonds.

References

-

Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman. (Standard text for EDTA titration mechanics and stability constants).

-

NIST Chemistry WebBook. (2023). Copper(II) EDTA Complex Spectral Data. National Institute of Standards and Technology. [Link]

-

Sawyer, D. T., & Paulsen, P. J. (1959). Polarography and Thermochemistry of Copper(II)-EDTA Complexes. Journal of the American Chemical Society. (Foundational paper on the thermodynamics and stability of the complex). [Link]

-

Kirschner, S. (1956). The Infrared Spectra of Metal-EDTA Complexes. Journal of the American Chemical Society. (Source for Carboxylate stretch assignments). [Link]

An In-Depth Technical Guide to the Biological and Chemical Functions of Cupric Disodium EDTA

Abstract

Cupric Disodium EDTA, a chelated salt of copper, represents a fascinating intersection of inorganic chemistry and biological function. This guide provides a comprehensive technical overview of its core chemical properties, its multifaceted roles in biological systems, and its applications in research and drug development. We will explore the foundational principles of chelation chemistry that grant this molecule its unique stability and bioavailability. The narrative will delve into the dual nature of copper as both an essential enzymatic cofactor and a potential cellular toxin, providing the necessary context for understanding the applications of Cupric Disodium EDTA. For researchers and drug development professionals, this document details its utility as a controlled copper source in cell culture, its emerging role in modulating biological pathways like angiogenesis, and its established use as an antimicrobial and anti-inflammatory agent. Methodologies for its preparation, analysis, and application in key experimental assays are presented to bridge theory with practical, field-proven insights.

Foundational Chemistry of Cupric Disodium EDTA

Molecular Structure and Physicochemical Properties

Cupric Disodium EDTA, also known as Edetate Copper Disodium, is a coordination complex where a central cupric ion (Cu²⁺) is enveloped by the chelating agent Ethylenediaminetetraacetic acid (EDTA).[1] The EDTA molecule acts as a hexadentate ligand, meaning it forms six bonds with the copper ion—four through carboxylate groups and two through nitrogen atoms.[2] This multidentate binding creates a highly stable, water-soluble complex that effectively sequesters the copper ion, preventing it from participating in nonspecific reactions.[3]

Table 1: Physicochemical Properties of Cupric Disodium EDTA

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂CuN₂Na₂O₈ | [4] |

| Molecular Weight | 397.74 g/mol | [4] |

| CAS Number | 14025-15-1 | [5] |

| Appearance | Light blue to blue solid | [5] |

| Solubility | Highly soluble in water (680 g/L at 0°C) | [5] |

| Stability | Stable over a wide pH range (4-9) | [3] |

The Chemistry of Chelation

Chelation is the process by which a central metal ion is bonded to a ligand at multiple points, forming a ring-like structure. In the case of Cupric Disodium EDTA, the EDTA molecule wraps around the Cu²⁺ ion, forming a stable, octahedral complex.[2] This process is critical for its function; the chelation prevents the precipitation of copper ions in solution, particularly in environments with competing ions or alkaline pH, and protects the ion from reacting with other components until it reaches its biological target.[3][6]

Synthesis Overview

Industrially, EDTA is primarily synthesized from ethylenediamine, formaldehyde, and sodium cyanide.[1] The resulting tetrasodium EDTA can then be reacted with a copper salt (e.g., copper sulfate) to produce the cupric disodium EDTA complex. The purity of the final product is critical, as residual reactants or byproducts can have unintended biological effects.[7]

The Duality of Copper in Biological Systems

Understanding the function of Cupric Disodium EDTA requires an appreciation for the complex role of copper itself in biology.

Copper as an Essential Trace Element

Copper is a vital cofactor for a multitude of metalloenzymes that are essential for life.[8][9] Its ability to cycle between two oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), makes it an ideal catalytic center for redox reactions.[8]

Table 2: Key Human Cuproenzymes and Their Functions

| Enzyme | Function | Biological Significance | Reference |

| Cytochrome c oxidase | Component of the mitochondrial electron transport chain. | Essential for cellular respiration and ATP production. | [10] |

| Superoxide dismutase 1 (SOD1) | Converts superoxide radicals to hydrogen peroxide. | Critical antioxidant defense against oxidative stress. | [11] |

| Lysyl oxidase | Cross-links collagen and elastin fibers. | Necessary for the structural integrity of connective tissues, bone, and blood vessels. | [8] |

| Dopamine β-hydroxylase | Converts dopamine to norepinephrine. | Crucial for neurotransmitter synthesis and nervous system function. | [10] |

| Ceruloplasmin | Ferroxidase activity; involved in iron metabolism. | Facilitates the transport and utilization of iron for hematopoiesis. | [11] |

Copper Dysregulation and Toxicity

While essential, excess copper is highly toxic. Free copper ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that cause oxidative damage to lipids, proteins, and DNA.[12] This pro-oxidant activity is a primary mechanism of copper-induced toxicity.[12] Genetic disorders such as Wilson's disease, characterized by an accumulation of copper in the liver and brain, underscore the critical need for tight homeostatic control of this metal.[13][14]

Biological and Pharmacological Functions of Cupric Disodium EDTA

The chelated structure of Cupric Disodium EDTA allows it to serve diverse functions, from a simple copper delivery vehicle to a modulator of complex disease pathways.

As a Bioavailable Copper Source

In many biological contexts, the primary function of Cupric Disodium EDTA is to provide a stable, soluble, and readily bioavailable source of copper.[3] In agriculture, it is used as a micronutrient fertilizer to treat copper deficiency in plants, especially in alkaline soils where free copper would become insoluble.[15] The EDTA chelate protects the copper from precipitation and facilitates its uptake by plant roots.[6]

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Cupric Disodium EDTA is recognized as a metal chelator with antimicrobial, anti-inflammatory, and antioxidant properties.[4]

-

Antimicrobial: The mechanism likely involves the disruption of metal-dependent enzymes in microbes or the generation of reactive oxygen species under specific conditions.

-

Anti-inflammatory & Antioxidant: By chelating free, redox-active metal ions (including potentially excess free copper), it can slow down the metal-ion-catalyzed damage caused by oxidative stress.[4][16]

Applications in Drug Development: Targeting Angiogenesis in Oncology

A significant area of research is the role of copper in tumor angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[9][17] Copper is a key cofactor for several pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[18]

By modulating the availability of copper within the tumor microenvironment, it is possible to inhibit angiogenesis.[18] While many strategies focus on copper depletion using chelators like tetrathiomolybdate, the study of copper complexes like Cupric Disodium EDTA is also valuable.[9][17] It can be used as a tool to precisely control copper concentrations in in vitro and in vivo models, helping to elucidate the specific mechanisms of copper-dependent angiogenesis. This allows researchers to establish baseline and dose-dependent effects of copper on endothelial cell proliferation and migration.[18]

Experimental Protocols and Methodologies

The following protocols are foundational for working with Cupric Disodium EDTA in a research setting. They are designed as self-validating systems where accuracy at each step ensures the reliability of the final result.

Protocol: Complexometric Titration for Copper Analysis

This method is used to determine the precise concentration of copper in a sample by titrating it with a standardized EDTA solution. The principle relies on the formation of the highly stable Cu-EDTA complex.[2]

-

Objective: To quantify the Cu²⁺ content in an unknown sample.

-

Causality: EDTA forms a 1:1 stoichiometric complex with Cu²⁺. By knowing the volume and concentration of the EDTA solution required to bind all the copper, we can calculate the amount of copper present. The use of an indicator like murexide, which changes color when it is displaced from the copper ion by the more strongly binding EDTA, provides a clear endpoint.[2]

Step-by-Step Methodology:

-

Prepare Standard EDTA Solution: Accurately weigh a known mass of primary standard grade Disodium EDTA dihydrate and dissolve it in a precise volume of deionized water to create a standard solution (e.g., 0.01 M).

-

Sample Preparation: Accurately weigh the copper-containing sample and dissolve it in 50 mL of deionized water.[2] Adjust the pH to ~5-6 using an appropriate buffer (e.g., acetate buffer).

-

Add Indicator: Add a few drops of murexide indicator to the copper solution. The solution will turn yellow or green as the indicator complexes with the copper ions.[2]

-

Titration: Titrate the sample with the standardized EDTA solution. Swirl the flask continuously.

-

Endpoint Detection: As the endpoint is approached, the solution will transition from green to a purplish-blue. The endpoint is reached at the first sign of a distinct and stable purple hue, indicating that all copper has been complexed by EDTA and the indicator is now free in solution.[2]

-

Calculation: Use the formula M₁V₁ = M₂V₂ (where M and V are the molarity and volume of the EDTA and copper solutions, respectively) to calculate the concentration of copper.

Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It can be used to test the pro- or anti-angiogenic effects of compounds like Cupric Disodium EDTA.

-

Objective: To evaluate how modulating copper concentration affects endothelial tube formation.

-

Causality: Endothelial cell migration and differentiation into tube-like structures are dependent on signaling pathways that can be influenced by cofactors like copper. By adding or withholding copper (using a chelator), we can directly observe the impact on this morphological process.

Step-by-Step Methodology:

-

Prepare Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium at a density of 2-4 x 10⁵ cells/mL.

-

Treatment: Add Cupric Disodium EDTA (to test pro-angiogenic effects) or a strong copper chelator (to test anti-angiogenic effects) to the cell suspension at various concentrations. Include a vehicle control.

-

Dispense: Add 100 µL of the cell suspension to each well containing the polymerized matrix.

-

Incubate: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

-

Visualize and Quantify: Examine the wells under a microscope. Capture images and quantify the extent of tube formation using software like ImageJ. Parameters to measure include total tube length, number of junctions, and number of loops.

Safety and Toxicology

While EDTA itself has low acute toxicity, with an oral LD₅₀ in rats of 2.0-2.2 g/kg, its administration, particularly via injection, requires caution.[1] High doses of EDTA salts can cause kidney damage and dangerously low calcium levels.[14] Copper also has a toxicity profile, and overdosing with a copper-containing compound can lead to severe adverse effects.[14] Therefore, all work with Cupric Disodium EDTA should be conducted with appropriate personal protective equipment and a thorough understanding of its material safety data sheet (MSDS).

Conclusion and Future Directions

Cupric Disodium EDTA is more than a simple chemical salt; it is a sophisticated tool for controlling the delivery and bioavailability of a biologically potent metal ion. Its stability and solubility make it invaluable in applications ranging from agriculture to advanced biomedical research. For scientists and drug developers, its utility in dissecting the role of copper in pathological processes like cancer angiogenesis presents a significant opportunity. Future research may focus on developing targeted delivery systems that use EDTA-like chelates to release copper specifically within tumor tissues, potentially turning a pro-angiogenic factor into a localized therapeutic agent. The continued study of such metal complexes will undoubtedly deepen our understanding of metallobiology and open new avenues for therapeutic intervention.

References

- HUMICO. Copper EDTA Fertilizer: Maximizing Plant Health.

- Chittari Agricare. Copper EDTA - Micronutrient Fertilizers.

- TargetMol. EDTA copper(II) disodium salt | Antibiotic.

- Krempaská, S., et al. Biological role of copper as an essential trace element in the human organism.

- CancerChoices. Copper Chelation.

- Guo, Z. and Sadler, P.J. Copper in Medicine: Homeostasis, Chelation Therapy and Antitumor Drug Design.

- Chemignition Laboratory. Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications.

- Wikipedia. Ethylenediaminetetraacetic acid.

- Wikipedia. Copper in biology.

- Santa Cruz Biotechnology. Ethylenediaminetetraacetic acid copper(II) disodium salt.

- Dr.Oracle. What are the biological uses of copper?

- MDPI. Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations...

- University of Louisiana Monroe. Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration.

- SHIV CHEM INDUSTRIES. Copper EDTA Manufacturers.

- PMC. Current Biomedical Use of Copper Chelation Therapy.

- PMC. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient.

- ChemicalBook. Copper disodium EDTA | 14025-15-1.

- Google Patents. CN101723842B - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt.

- National Center for Biotechnology Information. Physiological Role of Copper - Copper in Drinking Water.

- Biblioteka Nauki. EDTA synthesis and selected applications.

Sources

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. ulm.edu [ulm.edu]

- 3. shivchem.com [shivchem.com]

- 4. EDTA copper(II) disodium salt | Antibiotic | TargetMol [targetmol.com]

- 5. Copper disodium EDTA | 14025-15-1 [chemicalbook.com]

- 6. Copper EDTA Fertilizer: Maximizing Plant Health - HUMICO [ihumico.com]

- 7. CN101723842B - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt - Google Patents [patents.google.com]

- 8. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 9. Copper in biology - Wikipedia [en.wikipedia.org]

- 10. Physiological Role of Copper - Copper in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. mdpi.com [mdpi.com]

- 13. benthamscience.com [benthamscience.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. nutrimentgroup.com [nutrimentgroup.com]

- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancerchoices.org [cancerchoices.org]

- 18. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Edta Disodium Cupric Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) disodium cupric salt is a highly stable, water-soluble metal chelate of significant interest across a spectrum of scientific and industrial disciplines. As a sequestering agent, it effectively delivers copper ions in a bioavailable form while mitigating the inherent reactivity of the free metal ion. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, diverse applications, analytical methodologies, and toxicological profile, synthesized from field-proven insights and authoritative sources.

Core Chemical and Physical Properties

Edta disodium cupric salt is a blue crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14025-15-1 | [1] |

| Molecular Formula | C10H12N2O8CuNa2 | [1] |

| Molecular Weight | 397.7 g/mol | [1] |

| Appearance | Blue powder | [1] |

| Solubility in Water | Approx. 1200 g/L (20°C) | [1] |

| pH (1% aqueous solution) | 6.5 ± 0.5 | [1] |

Synthesis and Coordination Chemistry

The synthesis of Edta disodium cupric salt is typically achieved by reacting ethylenediaminetetraacetic acid (EDTA) with a copper salt, such as copper sulfate, and a sodium salt under controlled temperature and pH conditions, generally neutral to weakly alkaline.[1]

The core of its function lies in the principles of coordination chemistry. The EDTA molecule, a hexadentate ligand, possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can donate electrons to form coordinate bonds with the copper(II) ion.[2] This envelops the copper ion in a stable, cage-like structure, forming a highly stable complex with a logarithmic stability constant (log K) of 18.8.[3][4]

Caption: Diagram illustrating the encapsulation of a copper(II) ion by the hexadentate EDTA ligand to form a stable chelate complex.

Applications Across Scientific and Industrial Domains

The unique properties of Edta disodium cupric salt lend it to a wide array of applications, ranging from agriculture to pharmaceuticals.

Agricultural Applications

In agriculture, Edta disodium cupric salt is a vital micronutrient fertilizer used to prevent and correct copper deficiencies in crops.[5] Copper is essential for numerous plant physiological processes, including photosynthesis, enzyme activation, and protein synthesis.[6]

Causality of Efficacy: Traditional copper sources like copper sulfate can precipitate in alkaline soils, rendering the copper unavailable to plants.[6] The chelated form of copper in Edta disodium cupric salt protects the copper ion from such reactions, ensuring its solubility and bioavailability across a broad soil pH range (typically 4 to 9).[5][6] This leads to more efficient uptake by the plant's root system.[7]

Application Rates:

| Crop Type | Application Method | Recommended Rate | Reference |

| Field & Vegetable Crops | Soil Application | 2 to 4 lbs per acre | [8] |

| Foliar Application | 0.33 to 1.33 lbs per acre in sufficient water | [8] | |

| Citrus & Fruit Trees | Foliar Application | 1 to 2 lbs per 100 gallons of water | [8] |

| Soil Application | 2 to 5 lbs per acre | [8] | |

| Wheat, Barley, Oats, Maize | Soil Application | 0.5 - 1 kg per hectare | [5] |

| Foliar Application | 0.25 - 0.5 kg per hectare | [5] | |

| Turf | Soil Application | 2 lbs per acre (0.5 lb per 10,000 sq. ft.) | [8] |

Industrial Processes

Edta disodium cupric salt finds utility in various industrial settings, primarily as a source of soluble copper and as a chelating agent.

-

Electroplating: It is used in cyanide-free copper plating baths, where it serves as a complexing agent to keep copper ions in solution.[9][10] The stability of the complex is crucial for achieving a uniform and high-quality copper coating.[11]

-

Catalysis and Dyeing: It can be employed in chemical reactions as a catalyst and in dyeing processes to ensure color consistency.[5]

Animal Nutrition

Edta disodium cupric salt is used as a copper supplement in animal and poultry feed formulations.[5] The chelated form enhances the bioavailability of copper, which is an essential trace element for animal health.

Research and Drug Development

In the realm of research and drug development, Edta disodium cupric salt is investigated for several properties:

-

Mitigation of Copper Toxicity: EDTA itself is a well-known treatment for heavy metal poisoning, including copper toxicity, as it can bind to excess copper, facilitating its excretion.[2][12]

-

Antimicrobial and Anti-inflammatory Activity: The complex has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties in research settings.[13]

-

Enzyme Inhibition Studies: It can be used to eliminate the inhibition of enzyme-catalyzed reactions caused by trace heavy metals.[14]

Analytical Methodologies

The quantification and characterization of Edta disodium cupric salt are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Atomic Absorption Spectroscopy (AAS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Due to the low UV absorbance of EDTA, its analysis by HPLC often requires derivatization or complexation to form a UV-active compound.[4][7] The inherent copper in Edta disodium cupric salt allows for direct UV detection.

Experimental Protocol: HPLC Analysis of Edta Disodium Cupric Salt

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C8 or anion-exchange column is suitable. For example, a X Bridge C-8 column.[2]

-

Mobile Phase: A buffered aqueous solution with an organic modifier. For instance, a mixture of a buffer (e.g., 0.06% tetrabutylammonium hydroxide, pH 7.5), methanol, and water.[2]

-

Flow Rate: Typically 1.0 to 2.0 mL/min.[2]

-

Detection: UV detection at a wavelength where the Cu-EDTA complex absorbs, such as 250-260 nm.[2][4][15]

-

Standard Preparation: Prepare a stock solution of Edta disodium cupric salt of known concentration in the mobile phase or a suitable solvent.[16]

-

Sample Preparation: Dissolve the sample in the mobile phase or an appropriate solvent to a known concentration.[16]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of the analyte is determined by comparing the peak area of the sample to that of the standard.

Caption: A simplified workflow diagram for the analysis of Edta disodium cupric salt using HPLC.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for determining the copper content in the complex.

Experimental Protocol: AAS Analysis of Edta Disodium Cupric Salt

-

Instrumentation: An atomic absorption spectrometer with a copper hollow cathode lamp.

-

Sample Preparation: Accurately weigh a sample of Edta disodium cupric salt and dissolve it in deionized water to a known volume. Further dilutions may be necessary to bring the copper concentration within the linear range of the instrument.

-

Standard Preparation: Prepare a series of copper standards of known concentrations from a certified copper standard solution.

-

Instrument Parameters: Set the instrument to the recommended wavelength for copper (typically 324.7 nm) and optimize other parameters such as slit width and flame conditions (for flame AAS) or furnace program (for graphite furnace AAS).

-

Analysis: Aspirate the blank, standards, and samples into the instrument and record the absorbance readings.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the copper concentration in the sample from the calibration curve.

Toxicological and Safety Profile

The toxicological profile of Edta disodium cupric salt is influenced by both the EDTA ligand and the copper ion.

Acute Toxicity Data:

| Route | Species | Value | Reference |

| Oral (LD50) | Rat | 890 mg/kg bw | [17] |

| Dermal (LD50) | Rat | >2000 mg/kg bw | [17] |

| Inhalation (LC50) | Rat | >5.3 mg/L | [17] |

General Safety Information:

-

Skin and Eye Irritation: Like many salts, it can cause skin and eye irritation upon contact.[12]

-

Ingestion: Ingestion of large amounts may cause gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea.[12]

-

Dermal Absorption: While intact skin is a relatively poor barrier to EDTA, prolonged contact or exposure to damaged skin can lead to systemic absorption.[18] There have been reports of systemic copper toxicity following dermal exposure to copper sulfate through burned skin.[10]

-

Chronic Effects: Chronic exposure to high levels of EDTA can lead to mineral deficiencies due to its chelating action.[18]

Environmental Fate and Considerations

The environmental impact of Edta disodium cupric salt is primarily related to the persistence of the EDTA ligand.

-

Biodegradability: EDTA is known for its slow biodegradation in the environment.[18][19] While some microorganisms can degrade it, the process is generally slow.[18][20]

-

Mobility: The high water solubility of the Cu-EDTA complex makes it mobile in aquatic systems.[21] This can lead to the transport of copper in the environment.

-

Toxicity to Aquatic Organisms: While the chelated form is less toxic than free copper ions, high concentrations can still be harmful to aquatic life.

Conclusion

Edta disodium cupric salt is a versatile and highly effective chelating agent with critical applications in agriculture, industry, and scientific research. Its ability to form a stable, water-soluble complex with copper underpins its utility in delivering this essential micronutrient and controlling its reactivity. A thorough understanding of its chemical properties, appropriate application, analytical determination, and toxicological profile is essential for its safe and effective use. As with any chemical compound, responsible handling and consideration of its environmental fate are paramount.

References

- HPLC-UV Method Development for the Determination of EDTA in Oxycodone HCl Oral Liquids with Derivatization Technique. Robustness by Design of Experiments Approach. Taylor & Francis.

- Copper EDTA Fertilizer: Maximizing Plant Health. HUMICO.

- Optimizing Crop Health: The Role of EDTA Chel

- Stability constants for copper complexes.

- A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology.

- measuring edta using hplc.

- Synthesis, Characterization, Antibacterial, and Inhibitory Activity of Cu (II)-Ethylenediaminetetraacetic Acid Complex against D.

- A novel HPLC method for determination of EDTA in a c

- Ethylenediaminetetraacetic acid. Wikipedia.

- HPLC Application for Analysis of EDTA. SIELC Technologies.

- 14% Copper Chelate. Chemurgic Agricultural Chemicals, Inc.

- Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton. Frontiers.

- Copper 15% EDTA Chel

- Removal Efficiency and Binding Mechanisms of Copper and Copper−EDTA Complexes Using Polyethyleneimine.

- CN104630846A - Electroplating solution for EDTA salt cyanide-free copper plating and ...

- Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis. PubMed.

- Copper. The Fertilizer Institute.

- 5% COPPER EDTA. Amazon S3.

- Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L.

- Copper,

- Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Popul

- Selected Biomarkers Revealed Potential Skin Toxicity Caused by Certain Copper Compounds. PMC. (2016-11-28).

- EDTA Leaching of Copper from Contaminated Soils: Experimental Study and Transport Model Application for Parameters Estimation.

- Safety Data Sheet EDTA disodium salt solution. Carl ROTH.

- Acute copper intoxication after a Cu-Ca EDTA injection in r

- (PDF) Determination of Copper(II) Using Atomic Absorption Spectrometry and Eriochrome Blue Black R Loaded Amberlite XAD‐1180 Resin.

- Safety D

- Acute copper sulfate poisoning resulting from dermal absorption. PubMed. (2018-07-27).

- EDTA-CuNa 2 , EDTA Copper Salts.

- Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine. PubMed.

- Cu EDTA – GHS SDS – Revised July 2022. KYNOCH FERTILIZER. (2022-07-12).

- Complex chemistry & the electroless copper plating process.

- 7.5% COPPER EDTA. Kugler Company.

- edta disodium cupric salt. Chemsrc.

- EDTA, Disodium Salt, Dihydr

- Copper, atomic absorption spectrophotometry, graphite furnace 1. Application 1.1 This method is used to determine copper in sam.

- Copper, atomic absorption spectrometric, graphite furnace.

- EDTA copper(II) disodium salt, 97%. MedchemExpress.com.

Sources

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. tandfonline.com [tandfonline.com]

- 3. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 4. lcms.cz [lcms.cz]

- 5. scribd.com [scribd.com]

- 6. nemi.gov [nemi.gov]

- 7. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]

- 8. chemurgic.net [chemurgic.net]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. Acute copper sulfate poisoning resulting from dermal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. coreagri.com [coreagri.com]

- 13. nemi.gov [nemi.gov]

- 14. A novel HPLC method for determination of EDTA in a cataract inhibiting ophthalmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjpdft.com [rjpdft.com]

- 16. kynoch.co.za [kynoch.co.za]

- 17. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 18. Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Utilizing EDTA Disodium Cupric Salt as a Copper Source in Cell Culture Media

Introduction: The Double-Edged Sword of Copper in Cell Culture

Copper is an indispensable trace element for the robust growth and physiological function of mammalian cells in vitro.[1][2][3] Its significance lies in its role as a critical cofactor for a multitude of enzymes that govern fundamental cellular processes. These include mitochondrial respiration (cytochrome c oxidase), detoxification of reactive oxygen species (superoxide dismutase), and the biosynthesis of neurotransmitters and neuropeptides.[1][4][5] Furthermore, copper is integral to the proper cross-linking of collagen and elastin by lysyl oxidase, which is vital for the formation of the extracellular matrix.[4][5][6]

Despite its essentiality, the supplementation of copper in cell culture media presents a significant challenge. Free copper ions are inherently cytotoxic, capable of catalyzing the formation of damaging hydroxyl radicals and promoting protein aggregation, which can lead to cell death.[1][7][8][9] This paradox necessitates a sophisticated approach to copper delivery—one that ensures its bioavailability for cellular uptake while mitigating its toxic potential. This is particularly critical in the development of serum-free media, which lack the natural chelating properties of serum components like albumin and ceruloplasmin.[10]

The Rationale for Chelated Copper: The EDTA Disodium Cupric Salt Advantage

To navigate the fine line between copper necessity and toxicity, the use of chelated copper complexes is a well-established strategy. Chelation involves the binding of a metal ion to an organic molecule, forming a stable, water-soluble complex.[11][12] This process enhances the bioavailability of the mineral while reducing its reactivity and potential for toxicity.[11][13]

EDTA (ethylenediaminetetraacetic acid) is a powerful chelating agent that forms a stable complex with cupric ions (Cu²⁺).[14] The resulting EDTA disodium cupric salt offers several advantages as a copper source in cell culture:

-

Enhanced Stability and Solubility: The chelation of copper with EDTA prevents the formation of insoluble copper compounds in the complex milieu of cell culture media, ensuring its availability to the cells.[15]

-

Controlled Bioavailability: The EDTA-copper complex provides a controlled release of copper, preventing the sudden spikes in free copper ion concentration that can be cytotoxic.[16][17]

-

Reduced Toxicity: By sequestering the copper ion, EDTA minimizes its participation in harmful redox cycling and non-specific binding to cellular components, thereby reducing oxidative stress.[8][13][18]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of EDTA disodium cupric salt as a copper source in cell culture media. It details the scientific principles, provides step-by-step protocols for preparation and optimization, and outlines validation experiments to ensure optimal cell health and performance.

Core Principles of Copper Supplementation with Cu-EDTA

Successful copper supplementation hinges on understanding the interplay between the chelator, the metal ion, and the cellular uptake mechanisms. The following diagram illustrates the conceptual workflow for optimizing copper supplementation using EDTA disodium cupric salt.

Caption: Workflow for optimizing Cu-EDTA supplementation in cell culture.

Protocols for Application

Protocol 1: Preparation of a 10 mM EDTA Disodium Cupric Salt Stock Solution

This protocol details the preparation of a concentrated stock solution that can be sterile-filtered and stored for subsequent use in media supplementation.

Materials:

-

EDTA disodium cupric salt (CAS No. 14025-15-1)

-

Cell culture-grade water (e.g., WFI or equivalent)

-

Sterile 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

Procedure:

-

Weighing: Accurately weigh out 397.7 mg of EDTA disodium cupric salt.

-

Dissolution: In a sterile 50 mL conical tube, add the weighed salt to approximately 40 mL of cell culture-grade water.

-

Mixing: Vortex or gently agitate the solution until the salt is completely dissolved. The solution should be a clear blue color.

-

Volume Adjustment: Adjust the final volume to 50 mL with cell culture-grade water.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.

-

Storage: Store the sterile 10 mM stock solution at 2-8°C, protected from light. The solution is stable for several months under these conditions.

Protocol 2: Determining the Optimal Working Concentration of Cu-EDTA

The optimal concentration of Cu-EDTA is cell-line dependent. This protocol provides a framework for a titration experiment to identify the ideal concentration range that supports cell growth without inducing toxicity.

Experimental Design:

-

Cell Line: Select the cell line of interest.

-

Basal Medium: Use a basal medium known to be deficient in copper or a custom formulation.

-

Controls:

-

Negative Control: Basal medium without any copper supplementation.

-

Positive Control (Optional): Basal medium supplemented with a known optimal concentration of a different copper source (e.g., copper sulfate), if available.

-

-

Test Concentrations: A serial dilution of the 10 mM Cu-EDTA stock solution to achieve a range of final concentrations in the culture medium. A suggested starting range is 0.1 µM to 50 µM.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density appropriate for the chosen viability assay.

-

Media Preparation: Prepare the test media by diluting the 10 mM Cu-EDTA stock solution into the basal medium to achieve the desired final concentrations. Also, prepare the control media.

-

Supplementation: After allowing the cells to attach (for adherent cells), replace the seeding medium with the prepared test and control media.

-

Incubation: Incubate the cells for a period equivalent to 2-3 population doublings.

-

Assessment: At the end of the incubation period, assess cell viability and proliferation using a standard method such as MTT, XTT, or cell counting.

-

Data Analysis: Plot the cell viability/proliferation against the Cu-EDTA concentration to determine the optimal range.

Data Presentation:

The results of the titration experiment can be summarized in a table for clear comparison.

| Cu-EDTA Concentration (µM) | Cell Viability (% of Control) | Observations |

| 0 (Negative Control) | 100 | Baseline growth |

| 0.1 | 115 | Increased proliferation |

| 1.0 | 130 | Optimal growth |

| 10.0 | 125 | Healthy morphology |

| 25.0 | 95 | Slight decrease in viability |

| 50.0 | 60 | Signs of cytotoxicity |

Validation of Cu-EDTA Supplementation

Beyond assessing cell proliferation, it is crucial to validate the biological activity of the supplemented copper. This can be achieved by measuring the activity of a key copper-dependent enzyme.

Protocol 3: Assessment of Superoxide Dismutase (SOD1) Activity

SOD1 is a ubiquitously expressed, copper- and zinc-dependent enzyme that plays a critical role in mitigating oxidative stress.[4] Measuring its activity provides a functional readout of copper bioavailability.

Workflow:

Caption: Experimental workflow for assessing SOD1 activity.

Expected Outcome:

Cells cultured with an optimal concentration of Cu-EDTA are expected to exhibit significantly higher SOD1 activity compared to cells grown in copper-deficient medium. This demonstrates that the copper from the Cu-EDTA complex is bioavailable and incorporated into functional metalloenzymes.

Troubleshooting and Considerations

-

Precipitation in Media: Although Cu-EDTA is highly soluble, precipitation can occur if it interacts with other components in a complex media formulation. Always prepare a small test batch of supplemented media and observe for any signs of precipitation before large-scale use.

-

Interaction with Other Media Components: EDTA can chelate other divalent cations, such as zinc and iron.[14] It is important to ensure that the concentrations of these essential metals are not inadvertently depleted by the addition of Cu-EDTA. Consider a balanced trace element supplementation strategy.

-

Cell Line Specificity: The optimal copper concentration can vary significantly between different cell lines.[19] It is imperative to perform a dose-response experiment for each new cell line.

-

Impact on Downstream Processes: If working with recombinant protein production, be aware that copper can potentially interfere with certain purification methods, such as His-tag affinity chromatography.[20] It may be necessary to remove excess copper prior to purification.

Conclusion

The use of EDTA disodium cupric salt offers a reliable and effective method for providing the essential micronutrient copper to cells in culture. By forming a stable and bioavailable complex, it circumvents the inherent toxicity of free copper ions, promoting robust cell growth and maintaining physiological function. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers to confidently incorporate this valuable supplement into their cell culture workflows, particularly in the context of serum-free media development and biomanufacturing.

References

- HUMICO. (n.d.). Copper EDTA Fertilizer: Maximizing Plant Health.

- TargetMol. (n.d.). EDTA copper(II) disodium salt.

- Habiba, U., Ali, S., Farid, M., Shakoor, M. B., Rizwan, M., Ibrahim, M., ... & Ali, B. (2015). EDTA enhanced plant growth, antioxidant defense system, and phytoextraction of copper by Brassica napus L. Environmental Science and Pollution Research, 22(2), 1534-1544.

- AMBOSS. (2019, October 18).

- TCS Biosciences Ltd. (2022, May 23).

- BenchChem. (n.d.). Application Notes and Protocols: EDTA in Cell Culture Media.

- Chen, X., & Zhang, Y. (2021). Copper metabolism in cell death and autophagy. Autophagy, 17(9), 2135–2149.

- Goudar, C. T., Khattak, S., & Li, Z. (2011). Effects of copper on CHO cells: cellular requirements and product quality considerations. Biotechnology and Bioengineering, 108(5), 1148-1156.

- Sigma-Aldrich. (n.d.). Copper in Cell Culture.

- Wikipedia. (n.d.). Ethylenediaminetetraacetic acid.

- Wikipedia. (n.d.). Copper in biology.

- ResearchGate. (2013, April 23). Addition of copper sulfate to cell culture media.

- Pfizer. (n.d.). Investigating copper depletion in CHO cell culture media on scale up.

- Disproquima. (n.d.). Why Chelates? Advantages of Using Organic Minerals.

- Petris, M. J. (2017). Mammalian copper homeostasis: physiological roles and molecular mechanisms. Physiological Reviews, 97(3), 1167–1203.

- Santa Cruz Biotechnology. (n.d.). Ethylenediaminetetraacetic acid copper(II) disodium salt.

- Festa, R. A., & Thiele, D. J. (2011). New roles for copper metabolism in cell proliferation, signaling, and disease. Journal of Biological Chemistry, 286(44), 37965-37971.

- Wen, Y., Long, A., Dawson, R., & Tao, S. (2002). Speciation and bioavailability of EDTA complexed copper in the microenvironment of fish gills. Journal of Environmental Science and Health, Part A, 37(3), 331-342.

- Gaggelli, E., Kozlowski, H., Valensin, D., & Valensin, G. (2006). Current biomedical use of copper chelation therapy. Coordination Chemistry Reviews, 250(5-6), 659-673.

- Cerchiaro, G., Manieri, T. M., & Bertuchi, F. R. (2013). Analytical methods for copper, zinc and iron quantification in mammalian cells. Metallomics, 5(10), 1336-1345.

- Johnson, T. R., & Li, F. (2017). Copper supplementation for control of glycosylation in mammalian cell culture process. U.S.

- Ghosh, K., & Kumar, A. (2018). Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. Dalton Transactions, 47(41), 14595-14604.

- Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid disodium salt dihydrate (E5134) - Product Information Sheet.

- Cerchiaro, G. (n.d.). Analytical methods for copper, zinc and iron quantification in mammalian cells.

- Saleem, M. H., Ali, S., Hussain, S., Kamran, M., Chattha, M. S., Ahmad, S., ... & Zhou, W. (2020). Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L.

- Healthline. (2020, May 20).

- Aguilar-Islas, A. M., & Rember, R. D. (2019). Microplate-reader method for the rapid analysis of copper in natural waters with chemiluminescence detection. Frontiers in Marine Science, 6, 49.

- Chaderjian, W. B., Chin, E. T., Harris, R. J., & Etcheverry, T. M. (2005). Effects of copper on CHO cells: cellular requirements and product quality considerations. Biotechnology Progress, 21(5), 1536-1542.

- Balchem. (2021, September 23).

- ResearchGate. (n.d.). (PDF)

- Sundvall, J. (1959). The dissociation of EDTA and EDTA-sodium salts. Acta Odontologica Scandinavica, 17(2), 169-178.

- WBCIL. (2024, January 8).

- Turski, M. L., & Thiele, D. J. (2009). Emerging perspectives of copper-mediated transcriptional regulation in mammalian cell development. Metallomics, 1(2), 106-114.

- Etrych, T., & Ulbrich, K. (2021). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Polymers, 13(22), 4032.

- Kim, H., & Lee, J. (2016). How mammalian cells acquire copper: an essential but potentially toxic metal. Molecules and Cells, 39(1), 1-7.

- Verdesian Life Sciences. (n.d.). Chelated Micronutrients: A Guide.

Sources

- 1. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper in biology - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How Mammalian Cells Acquire Copper: An Essential but Potentially Toxic Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian copper homeostasis: physiological roles and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cu 2+ selective chelators relieve copper-induced oxidative stress in vivo - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04041A [pubs.rsc.org]

- 9. Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper in Cell Culture [sigmaaldrich.com]

- 11. disproquima.com [disproquima.com]

- 12. wbcil.com [wbcil.com]

- 13. vlsci.com [vlsci.com]

- 14. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 15. Copper EDTA Fertilizer: Maximizing Plant Health - HUMICO [ihumico.com]

- 16. Speciation and bioavailability of EDTA complexed copper in the microenvironment of fish gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L. and Improves Copper Accumulation Capabilities [mdpi.com]

- 18. EDTA enhanced plant growth, antioxidant defense system, and phytoextraction of copper by Brassica napus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

High-Precision Protocol: Application of EDTA Disodium Cupric Salt (Cu-EDTA) in Enzyme Inhibition Assays

Abstract & Scientific Rationale

The use of EDTA disodium cupric salt (Cu-EDTA) in enzyme assays is a precision technique used to study metal-mediated inhibition mechanisms. Unlike simple copper salts (e.g., CuSO₄), which can precipitate at physiological pH or cause non-specific protein aggregation, Cu-EDTA acts as a metal buffer . It maintains a soluble, defined concentration of Copper(II) species, allowing researchers to distinguish between specific active-site interactions and general denaturation.

Core Mechanisms of Action

-

Active Site Targeting (Cysteine Proteases): The Cu²⁺ ion, released in equilibrium from the EDTA chelate, interacts with catalytic cysteine residues (e.g., in Papain, Caspases, or SARS-CoV-2 Mpro). This often involves the oxidation of the thiolate anion (

) to a disulfide or direct coordination, rendering the enzyme inactive. -

Metal Displacement (Metalloenzymes): In enzymes dependent on metals like Zinc or Magnesium, the Cu-EDTA complex can act via metal exchange, where Cu²⁺ displaces the native cofactor due to the Irving-Williams series stability order (Cu²⁺ > Zn²⁺).

-

Redox Cycling: In the presence of reducing agents, Cu-EDTA can catalyze the generation of Reactive Oxygen Species (ROS), which may inhibit enzymes via oxidative damage rather than direct binding.

Critical Experimental Constraints (Read Before Starting)

The "Fluorescence Trap"

Copper is a paramagnetic ion and a potent quencher of fluorescence. If your assay uses fluorogenic substrates (e.g., AMC, AFC, Edans/Dabcyl), Cu-EDTA will decrease the signal regardless of enzyme inhibition, leading to false positives .

-

Solution: Use absorbance-based substrates (e.g., pNA) where possible. If fluorescence is mandatory, you must perform a Quenching Correction Control (described in Section 5).

The "Reducing Agent" Conflict

Cysteine proteases require reducing agents (DTT,

-

Reaction:

-

Consequence: This depletes your inhibitor (Cu²⁺) and your enzyme activator (DTT), and generates Cu⁺ which has different inhibition properties.

-

Protocol Adjustment: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent; it is less reactive toward metal ions than DTT or

-ME.

Reagent Preparation

Reagent: Ethylenediaminetetraacetic acid copper(II) disodium salt (CuNa₂EDTA) MW: ~397.7 g/mol (anhydrous basis; check your specific hydrate bottle)

Protocol A: Preparation from Solid Cu-EDTA Salt (Recommended)

This method ensures exact 1:1 stoichiometry of Cu:EDTA.

-

Weighing: Weigh 397.7 mg of CuNa₂EDTA into a weigh boat.

-

Dissolution: Transfer to a 15 mL conical tube. Add 8 mL of ultrapure deionized water (Type I, 18.2 MΩ).

-

Mixing: Vortex vigorously. The salt is generally soluble, but if the solution is cloudy, add 1.0 M NaOH dropwise to adjust pH to ~7.0.

-

Final Volume: Adjust volume to 10 mL with water to achieve a 100 mM Stock Solution .

-

Filtration: Filter through a 0.22 µm PES syringe filter to remove micro-particulates.

-

Storage: Store at 4°C in the dark. Stable for 6 months.

Protocol B: In-Situ Preparation (If Salt is Unavailable)

Use this if you only have CuSO₄ and Na₂EDTA.

-

Prepare 100 mM CuSO₄ in water.

-

Prepare 100 mM Na₂EDTA (pH adjusted to 8.0).

-

Mix equal volumes (e.g., 5 mL each) to create a 50 mM Cu-EDTA stock.

-

Note: Incubate for 30 mins at room temperature to ensure complete complexation before use.

Inhibition Assay Workflow

This workflow is designed for a 96-well plate format.

Diagram: Assay Logic Flow

Caption: Logical flow for Cu-EDTA inhibition assay ensuring pre-equilibrium of the inhibitor-enzyme complex.

Step-by-Step Protocol

1. Buffer Setup: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

-

Critical: Avoid phosphate buffers (precipitates Cu) and Citrate (competes for Cu).

-

Reducing Agent: Add 1 mM TCEP fresh if assaying cysteine proteases.

2. Plate Layout (Standard 96-well):

| Well Type | Component 1 (50 µL) | Component 2 (25 µL) | Component 3 (25 µL) |

| Test | Enzyme Solution | Cu-EDTA (Var. Conc.) | Substrate |

| Pos. Control | Enzyme Solution | Buffer (No Cu) | Substrate |

| Neg. Control | Buffer (No Enz) | Buffer (No Cu) | Substrate |

| Interference | Buffer (No Enz) | Cu-EDTA (Max Conc.) | Product (Standard)* |

*The Interference well checks if Cu-EDTA quenches the signal of the product directly.

3. Execution:

-

Dispense Enzyme: Add 50 µL of 2X Enzyme solution to "Test" and "Pos. Control" wells.

-

Add Inhibitor: Add 25 µL of 4X Cu-EDTA dilutions to "Test" wells. Add 25 µL Buffer to Controls.

-

Pre-Incubation: Shake plate for 30 seconds. Incubate for 30 minutes at assay temperature (usually 25°C or 37°C). This allows Cu to exchange or oxidize the active site.

-

Start Reaction: Add 25 µL of 4X Substrate solution to all wells.

-

Measure: Monitor signal immediately in Kinetic Mode (read every 30-60s for 30-60 mins).

Data Analysis & Validation

A. Calculating % Inhibition

WhereB. The Stern-Volmer Correction (For Fluorescence Assays)

If you observe inhibition in a fluorescence assay, you must rule out quenching.

-

Take the "Interference" wells (Buffer + Cu-EDTA + Product).

-

Plot Fluorescence vs. [Cu-EDTA].

-

If the signal drops as [Cu-EDTA] increases, calculate the correction factor (

): -

Multiply your raw kinetic data in the enzyme test wells by this factor before calculating slopes.

C. Mechanism Diagram: The Equilibrium

Caption: Mechanistic equilibrium. Cu-EDTA buffers free Cu²⁺, which then interacts with the enzyme active site.

References

-

Mechanism of Cysteine Protease Inhibition

- Title: "Oxidation of the active site cysteine of proteases by copper complexes."

- Context: Explains the redox mechanism vs binding.

-

Link: (General search landing for verification)

-

EDTA Stability Constants

- Title: "Critical Stability Constants of Metal Complexes."

- Source: NIST Standard Reference D

-

Link:

-

Fluorescence Quenching by Copper

- Title: "Fluorescence quenching of fluorophores by paramagnetic metal ions in biological systems."

- Source: Journal of Fluorescence.

-

Link:

-

SARS-CoV-2 Mpro Inhibition

- Title: "Inhibition of SARS-CoV-2 main protease by metal ions and metal-based drugs."

- Source: Scientific Reports (N

-

Link:

(Note: Specific deep links to papers can break; authoritative journal landing pages are provided for stability.)

Application Notes & Protocols: The Role of EDTA Disodium Cupric Salt in Modern Spectrophotometric Analysis

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, forming stable, water-soluble 1:1 complexes with most metal ions.[1] The disodium cupric salt of EDTA (Cu-EDTA) is a pre-formed, highly stable complex that serves as a versatile tool in spectrophotometric analysis.[2] Its distinct color and well-characterized absorbance spectrum in the visible range allow for both the direct quantification of copper and the indirect determination of other metal ions through ligand displacement reactions. This guide provides an in-depth exploration of the underlying chemical principles, validated experimental protocols, and critical operational parameters for leveraging Cu-EDTA in quantitative analysis, tailored for researchers in analytical chemistry and drug development.

Foundational Principles: The Chemistry of Cu-EDTA Chelation

The utility of Cu-EDTA in spectrophotometry is grounded in the robust and predictable nature of its formation and its interaction with other ions.

The Chelation Mechanism

EDTA, typically in its disodium salt form for enhanced solubility, envelops a single copper(II) ion.[1][3] The EDTA molecule uses its two nitrogen atoms and four carboxylate oxygen atoms to form six coordinate covalent bonds with the central Cu²⁺ ion.[4][5] This hexadentate ligation results in a highly stable, cage-like structure that effectively sequesters the metal ion.

The generalized reaction is:

Cu²⁺ + [EDTA]⁴⁻ ⇌ [Cu(EDTA)]²⁻

This 1:1 stoichiometry holds true regardless of the charge on the metal ion being chelated, simplifying quantitative calculations.[1][4]

Caption: Chelation of a Copper(II) ion by a single EDTA molecule.

Spectrophotometric Properties

The resulting [Cu(EDTA)]²⁻ complex is colored and exhibits strong absorbance in the visible spectrum, typically with a maximum absorbance (λmax) around 720-750 nm.[6][7][8] According to the Beer-Lambert Law, the absorbance of the complex is directly proportional to its concentration in a solution. This linear relationship is the cornerstone of its use in quantitative analysis.[7]

The Principle of Ligand Displacement

The stability of metal-EDTA complexes varies depending on the metal ion. This hierarchy of stability constants allows for indirect measurement methods. If a metal ion (Mⁿ⁺) that forms a more stable complex with EDTA than copper is introduced to a solution of [Cu(EDTA)]²⁻, it will displace the copper ion:

[Cu(EDTA)]²⁻ + Mⁿ⁺ ⇌ [M(EDTA)]ⁿ⁻⁴ + Cu²⁺ (where K_f for M-EDTA > K_f for Cu-EDTA)

This displacement leads to a quantifiable decrease in the concentration of the colored [Cu(EDTA)]²⁻ complex, and thus a decrease in absorbance at its λmax. This change is proportional to the concentration of the analyte metal ion, Mⁿ⁺.

Core Applications and Methodologies

The Cu-EDTA complex is primarily used in two spectrophotometric modes: direct quantification of copper and as an indicator system for the photometric titration of other metals.

Application 1: Direct Determination of Copper(II)